2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile
Description
Properties
IUPAC Name |
2-[4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-15-16(2)23-19-18(17-6-4-3-5-7-17)14-22-26(19)20(15)25-12-10-24(9-8-21)11-13-25/h3-7,14H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSRBCOXIITASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategy
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-amino-3-phenylpyrazole (1) with 2,3-pentanedione (2) under acidic conditions. This one-pot reaction facilitates the formation of the bicyclic system through sequential keto-enol tautomerization and cyclodehydration.
$$
\text{5-Amino-3-phenylpyrazole} + \text{2,3-Pentanedione} \xrightarrow{\text{AcOH, Δ}} \text{5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol} \quad (Yield: 75-85\%)
$$
Chlorination at the 7-Position
The hydroxyl group at position 7 is replaced with chlorine using phosphorus oxychloride (POCl₃), a widely employed chlorinating agent for heterocycles.
$$
\text{7-Hydroxy Intermediate} \xrightarrow{\text{POCl₃, Δ}} \text{7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine} \quad (Yield: 80-90\%)
$$
Installation of the Acetonitrile Functional Group
Alkylation of Piperazine
The secondary amine of piperazine is alkylated with chloroacetonitrile using sodium hydride (NaH) as a base in tetrahydrofuran (THF). Mono-alkylation is favored by employing a 1:1 molar ratio.
$$
\text{7-Piperazinyl Intermediate} + \text{ClCH₂CN} \xrightarrow{\text{NaH, THF}} \text{Target Compound} \quad (Yield: 50-60\%)
$$
Challenges in Selectivity
Piperazine’s two equivalent nitrogen atoms risk dialkylation. To mitigate this:
- Protection-Deprotection Strategy : Boc-protected piperazine is alkylated, followed by deprotection with trifluoroacetic acid (TFA).
- Solvent Effects : Polar aprotic solvents like acetonitrile improve mono-alkylation selectivity.
Alternative Synthetic Routes
Reductive Amination Approach
A two-step sequence involving condensation of piperazine with glycolaldehyde followed by cyanation offers an alternative pathway:
$$
\text{Piperazine} + \text{Glycolaldehyde} \xrightarrow{\text{NaBH₃CN}} \text{2-Hydroxyethylpiperazine} \xrightarrow{\text{CN⁻}} \text{1-Cyanomethylpiperazine}
$$
One-Pot Tandem Reactions
Recent advances enable tandem SNAr-alkylation in a single reactor, reducing purification steps:
$$
\text{7-Chloro Core} + \text{Piperazine} + \text{ClCH₂CN} \xrightarrow{\text{DMF, K₂CO₃}} \text{Target Compound} \quad (Yield: 55\%)
$$
Characterization and Validation
Critical analytical data for the target compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 2H, Ph), 7.45 (m, 3H, Ph), 3.95 (s, 2H, CH₂CN), 3.20 (m, 4H, piperazine), 2.85 (m, 4H, piperazine), 2.40 (s, 6H, CH₃).
- LC-MS : m/z 387.2 [M+H]⁺.
- HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).
Chemical Reactions Analysis
Types of Reactions
2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.
Scientific Research Applications
Tyrosine Kinase Inhibition
One of the primary applications of pyrazolo-pyrimidine derivatives, including this compound, is their role as tyrosine kinase inhibitors . These enzymes are crucial in various signaling pathways related to cell growth and differentiation. Inhibiting tyrosine kinases can have therapeutic implications in treating cancers and other diseases characterized by aberrant signaling pathways. Research indicates that compounds of this class can effectively modulate tyrosine kinase activity, making them candidates for cancer therapy .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Pyrazolo-pyrimidines have been studied for their effects on the central nervous system, particularly as anxiolytics or antidepressants. The piperazine ring may enhance interaction with neurotransmitter receptors, offering a pathway for developing new treatments for mood disorders .
Antimicrobial Activity
Preliminary studies have indicated that pyrazolo-pyrimidine derivatives exhibit antimicrobial properties against a range of pathogens. This compound could be explored for its efficacy against bacterial and fungal infections, providing a basis for new antimicrobial agents .
Case Study 1: Tyrosine Kinase Inhibition
In a study examining the inhibition of specific tyrosine kinases by various pyrazolo-pyrimidine derivatives, it was found that compounds similar to 2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile demonstrated significant inhibitory activity against the BCR-ABL kinase involved in chronic myeloid leukemia (CML). The study highlighted the compound's potential as a therapeutic agent in targeted cancer therapies .
Case Study 2: Neuropharmacological Effects
A research project focused on the neuropharmacological effects of pyrazolo-pyrimidines revealed that certain derivatives could reduce anxiety-like behaviors in animal models. The study suggested that these compounds modulate serotonin receptors, indicating their potential as anxiolytic agents .
Mechanism of Action
The mechanism of action of 2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of enzymatic activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyrazolo[1,5-a]pyrimidine core but differ in substituents, influencing their biological activity and synthetic routes:
Key Observations:
- Substituent Position : The 5,6-dimethyl and 3-phenyl groups in the target compound likely reduce metabolic oxidation compared to nitrophenyl (MK61) or furan (MK56) substituents .
- Piperazine vs.
- Biological Activity : Acetylhydrazone derivatives () demonstrate that substituents like chiral centers (e.g., α-methyl groups) enhance herbicidal activity, suggesting similar optimization opportunities for the target compound .
Example Pathway (Hypothetical):
Pyrazolo[1,5-a]pyrimidine Core : Synthesized via cyclization of 5,6-dimethyl-3-phenyl-substituted precursors.
Piperazine Attachment : Alkylation or amination at position 7 using 1-piperazineacetonitrile under basic conditions.
Physicochemical and Pharmacokinetic Insights
- Solubility : The piperazine-acetonitrile group improves aqueous solubility relative to morpholine (CAS 879470-55-0) or ketone-containing derivatives (MK56, MK61) .
- Metabolic Stability : Methyl groups at positions 5 and 6 may protect against oxidative degradation, a limitation observed in nitrophenyl analogs .
Biological Activity
The compound 2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound contains a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The piperazine moiety contributes to its pharmacological profile.
Mechanisms of Biological Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit various biological activities, including:
- Anticancer Activity : Certain derivatives have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell migration.
- Enzyme Inhibition : These compounds can act as inhibitors of various enzymes, including kinases and phosphatases, which play crucial roles in cellular signaling pathways.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by several structural features:
| Feature | Impact on Activity |
|---|---|
| Substituent Size | Larger substituents may enhance potency |
| Position of Heterocycles | Relative positions affect binding affinity |
| Piperazine Modifications | Alterations can improve selectivity and efficacy |
Anticancer Studies
A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited potent activity against the MCF-7 breast cancer cell line with an IC50 value of 0.3 µM. The compound induced significant apoptosis and inhibited cell cycle progression, leading to DNA fragmentation .
Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of pyrazolo[1,5-a]pyrimidines. Compounds were tested against human recombinant alkaline phosphatase and showed varying degrees of inhibition. For instance, certain derivatives displayed IC50 values in the low micromolar range .
Pharmacological Profiles
Research has shown that derivatives of this compound class possess antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The most active compounds demonstrated IC50 values below 2 µM for acetylcholinesterase inhibition .
Q & A
Basic Research Questions
How can researchers optimize the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with piperazine-acetonitrile substituents?
Methodological Answer:
Synthesis optimization requires multi-step protocols, often starting with condensation reactions between pyrazolo[1,5-a]pyrimidine precursors and functionalized piperazine intermediates. Key steps include:
- Temperature Control : Reactions are typically conducted under reflux (e.g., 80–100°C) to ensure completion while avoiding decomposition .
- Solvent Selection : Polar aprotic solvents like DMF or pyridine are preferred for facilitating nucleophilic substitutions at the pyrimidine C7 position .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate pure products.
Example Reaction Conditions from Analogous Compounds:
| Compound Type | Yield (%) | Key Reaction Parameters | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-piperazine hybrids | 62–70% | Reflux in pyridine, 5–6 hours |
What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Essential for verifying substituent positions (e.g., methyl groups at C5/C6, phenyl at C3). Aromatic protons in pyrazolo[1,5-a]pyrimidine appear as distinct doublets (δ 7.5–8.5 ppm), while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C23H26N6O: calc. 403.22, obs. 403.21) .
- IR Spectroscopy : CN stretching (acetonitrile group) at ~2240 cm⁻¹ and NH stretches (piperazine) at ~3300 cm⁻¹ .
Advanced Research Questions
How can computational methods (e.g., DFT) predict the electronic properties of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
Density Functional Theory (DFT) calculations can model:
- Electrostatic Potential Maps : To identify nucleophilic/electrophilic regions, such as the electron-deficient pyrimidine ring and electron-rich piperazine nitrogen .
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity with biological targets (e.g., kinase binding pockets). For analogs, HOMO-LUMO gaps of ~4.5 eV suggest moderate reactivity .
- Docking Studies : Molecular docking into enzyme active sites (e.g., kinases) using software like AutoDock Vina, validated against crystallographic data from PDB entries (e.g., 5LK) .
How should researchers resolve contradictions in biological activity data across analogs?
Methodological Answer:
- Systematic SAR Analysis : Compare substituent effects using a standardized assay. For example, replacing the acetonitrile group with carboxamide reduces kinase inhibition by ~40% .
- Meta-Analysis of Published Data : Compile IC50 values for analogs in a table to identify trends:
| Substituent at C7 | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Piperazine-acetonitrile | Kinase A | 12 ± 3 | |
| Piperazine-amide | Kinase A | 320 ± 50 |
- Mechanistic Studies : Use enzyme kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition modes .
What experimental designs are suitable for assessing environmental fate or cytotoxicity?
Methodological Answer:
- Environmental Fate : Follow protocols from long-term ecotoxicology studies (e.g., Project INCHEMBIOL):
- Abiotic Degradation : Hydrolysis at pH 4–9, monitored via HPLC to quantify half-life .
- Bioaccumulation : Use zebrafish models to measure logP (predicted ~2.8 for this compound) .
- Cytotoxicity Screening :
Methodological Challenges
How can researchers address low yields in piperazine coupling reactions?
Methodological Answer:
- Catalyst Optimization : Use Pd/C or CuI to accelerate Ullmann-type couplings (e.g., 10 mol% catalyst increases yield from 45% to 72%) .
- Protecting Groups : Temporarily protect piperazine nitrogens with Boc groups to prevent side reactions, followed by deprotection with TFA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
